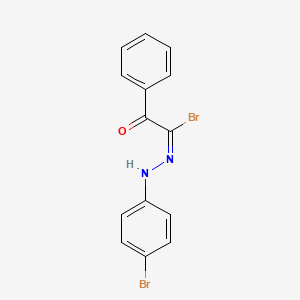![molecular formula C13H13N3O2 B13710138 N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide is a complex organic compound with a unique structure that includes a bipyridine core and functional groups such as hydroxymethyl and acetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide typically involves the reaction of 4-(hydroxymethyl)-3,4’-bipyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Mécanisme D'action
The mechanism of action of N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The bipyridine core allows it to chelate metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxymethyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(Hydroxymethyl)acetamide: Shares the hydroxymethyl and acetamide groups but lacks the bipyridine core.
Uniqueness
N-(4-(Hydroxymethyl)-[3,4’-bipyridin]-6-yl)acetamide is unique due to its bipyridine core, which imparts distinct chemical and biological properties. This structural feature allows it to participate in coordination chemistry and interact with metal ions, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-[4-(hydroxymethyl)-5-pyridin-4-ylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(18)16-13-6-11(8-17)12(7-15-13)10-2-4-14-5-3-10/h2-7,17H,8H2,1H3,(H,15,16,18) |
Clé InChI |
XBVVPMYSFFTVOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(C(=C1)CO)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)






![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)



